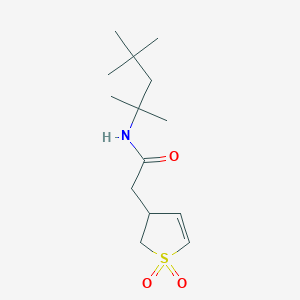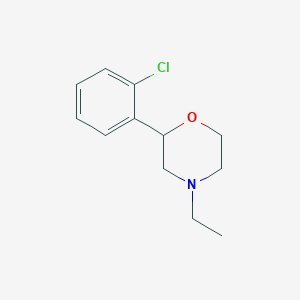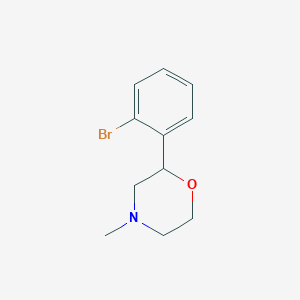![molecular formula C15H18N2O5S B7572523 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 involves the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. It has also been shown to improve endothelial function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 in lab experiments is its specificity for sGC activation. This allows for targeted effects and reduces the likelihood of off-target effects. However, one limitation is that it can be difficult to control the concentration of cGMP, which can affect the results of experiments.
Orientations Futures
There are several potential future directions for research involving 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272. One area of interest is in the development of new drugs that target sGC activation for the treatment of cardiovascular disease and other conditions. Another potential direction is in the study of the compound's effects on neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 41-2272 and its potential applications in various areas of scientific research.
In conclusion, this compound 41-2272 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the activation of sGC, which leads to a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, it has several advantages that make it a valuable tool for researchers. With further research, this compound 41-2272 has the potential to lead to new treatments for a range of conditions and diseases.
Méthodes De Synthèse
The synthesis of 4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 involves the reaction of 3-butan-2-yloxyaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and 1H-pyrrole-2-carboxylic acid. This method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid 41-2272 has been the subject of numerous scientific studies due to its potential applications in various areas of research. One of the primary research areas for this compound is in the field of cardiovascular disease, where it has been shown to have vasodilatory effects and improve endothelial function. Other areas of research include cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-3-10(2)22-12-6-4-5-11(7-12)17-23(20,21)13-8-14(15(18)19)16-9-13/h4-10,16-17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYLYKYPJPLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)

![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)